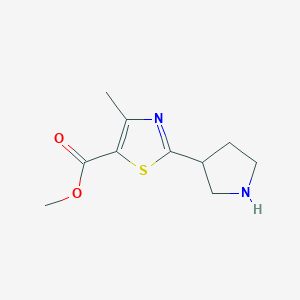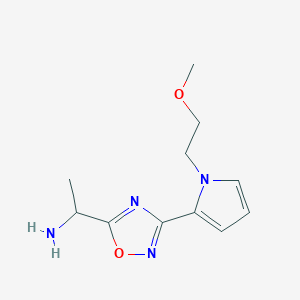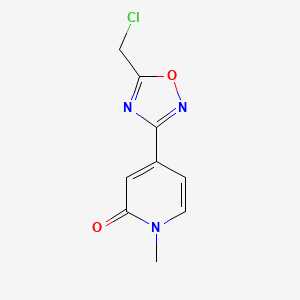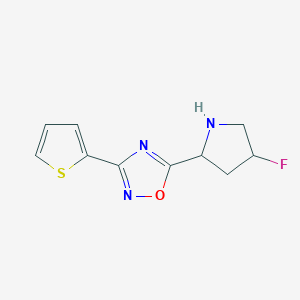![molecular formula C8H12ClNO2 B1478791 2-chloro-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)ethan-1-one CAS No. 2098014-80-1](/img/structure/B1478791.png)
2-chloro-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)ethan-1-one
Descripción general
Descripción
2-Chloro-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)ethan-1-one (C1TF) is a novel compound with a wide range of potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. It is a heterocyclic compound containing a five-membered ring with two nitrogen atoms, two oxygen atoms, and one chlorine atom. C1TF has been studied for its potential therapeutic effects in various diseases, including cancer and Alzheimer’s disease. In addition, C1TF has been studied for its potential use in drug delivery systems, as a potential anti-inflammatory agent, and as a potential antimicrobial agent.
Aplicaciones Científicas De Investigación
Tandem Prins-type Cyclization for Polycyclic Architectures
A novel strategy employing tandem Prins-type cyclization facilitates the stereoselective construction of fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives, crucial for rapid polycyclic architecture development. This approach, suitable for synthesizing natural product-like structures, showcases the compound's utility in organic synthesis and medicinal chemistry (Someswarao et al., 2018).
Hydrogen Bonding in Crystal Structures
Research on carbonyl 2-substituted pyrroles, including derivatives of the compound , highlights the role of hydrogen bonding in determining the crystal structures of these molecules. This study reveals varying hydrogen bond motifs, contributing to a deeper understanding of molecular interactions and stability, pertinent in the development of materials and drugs (Domagała et al., 2022).
Reactivity with N,N-Binucleophilic Agents
Investigations into the reactions of similar furanone compounds with different nitrogen-containing binucleophilic agents have led to the formation of diverse pyrrol-2-one derivatives. This research underlines the compound's versatility in synthesizing novel nitrogen-containing heterocycles, valuable for pharmaceutical chemistry (Kosolapova et al., 2013).
Oxa-Pictet–Spengler Reaction for Oxazine Derivatives
The compound's derivatives have been utilized in the oxa-Pictet–Spengler reaction to synthesize 3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazines, demonstrating the method's efficacy in forming oxazine rings. This showcases the compound's potential in creating complex heterocyclic systems, relevant in medicinal chemistry and material science (Reddy et al., 2016).
Synthesis of Functionalized Tricyclic Frameworks
The compound has been applied in the synthesis of functionalized tricyclic frameworks containing an azocine moiety, demonstrating its utility in constructing complex molecular scaffolds. This is significant for the development of new materials and potential pharmaceuticals (Yavari & Seyfi, 2012).
Propiedades
IUPAC Name |
1-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl)-2-chloroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO2/c9-1-8(11)10-2-6-4-12-5-7(6)3-10/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOZQDKKYJHXBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2CN1C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one](/img/structure/B1478719.png)
![4-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)cyclohexane-1-carboxylic acid](/img/structure/B1478721.png)
![3-(5-Aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1478722.png)
![2-Amino-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B1478724.png)
![2-(6-Oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-ol](/img/structure/B1478726.png)
![2-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1478727.png)
![3-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1478728.png)